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3-(4-Chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B12327983
M. Wt: 200.62 g/mol
InChI Key: ZAZSRZKGHBEJPU-UHFFFAOYSA-N
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Description

Background and Structural Context of 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid

This compound is a specific derivative within the arylpropanoic acid family. Its structure is built upon a propanoic acid moiety attached to a benzene (B151609) ring. The key features of this molecule are the substituents on the phenyl ring: a hydroxyl group at the third position and a chlorine atom at the fourth position.

Table 1: Chemical Properties of the Parent Compound, 3-(4-Hydroxyphenyl)propanoic Acid

Property Value Source
CAS Number 501-97-3 sigmaaldrich.comscbt.com
Molecular Formula C₉H₁₀O₃ scbt.com
Molecular Weight 166.17 g/mol scbt.com
Melting Point 129-131 °C sigmaaldrich.com

Significance of Substituted Phenylpropanoic Acids in Natural Products and Synthetic Chemistry

Substituted phenylpropanoic acids are a ubiquitous scaffold found in a variety of natural products and synthetically developed molecules with significant biological activities. orientjchem.org The arylpropanoic acid framework is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.org The mechanism of action for these drugs often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. orientjchem.orgnih.gov

Research into synthetic derivatives has expanded the functional repertoire of this class of compounds. For instance, various substituted phenylpropanoic acid derivatives have been synthesized and evaluated for their ability to act as activators of human peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolic processes. acs.orgnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring, as well as the length of the carboxylic acid chain, are critical for determining the potency and selectivity of their biological effects. nih.gov Furthermore, derivatives have been developed that exhibit dual functionality, such as combined COX inhibitory and antibacterial properties. nih.gov The versatility of the phenylpropanoic acid scaffold allows for the strategic incorporation of different functional groups to target a wide range of biological pathways, leading to their investigation as potential anticancer, anticonvulsant, and analgesic agents. orientjchem.orgresearchgate.netmdpi.com

Overview of Current Research Gaps and Future Directions for Halogenated Hydroxyphenylpropanoic Acids

While the broader class of substituted phenylpropanoic acids has been extensively studied, significant research gaps remain, particularly concerning specifically halogenated derivatives like this compound. Much of the existing research has focused on other substitutions or different parent structures. nih.govresearchgate.net

A primary gap is the lack of specific synthesis and characterization data for many halogenated hydroxyphenylpropanoic acids. While synthesis methods for related compounds are documented, dedicated studies are needed to develop efficient and scalable routes to produce these specific chlorinated analogues. google.com

Furthermore, the biological activity profile of this compound is largely unexplored. Future research should focus on systematically evaluating its potential in several key areas:

Antimicrobial Activity: Given that some substituted phenylpropanoic acids show antibacterial properties, investigating the effect of the chloro- and hydroxyl- substitution pattern against a panel of pathogenic bacteria and fungi is a logical next step. nih.govnih.govresearchgate.net

Enzyme Inhibition: Following the precedent of other arylpropanoic acids, its potential as an inhibitor of enzymes like cyclooxygenases or lipoxygenases warrants investigation. nih.gov

Receptor Modulation: Its ability to modulate nuclear receptors such as PPARs, which are known to bind to similar structures, should be assessed. acs.orgnih.gov

Antioxidant and Anticancer Properties: The phenolic moiety suggests potential antioxidant capabilities, which is a property often linked to anticancer effects in related compounds. scbt.comresearchgate.netmdpi.com

Future work should involve not only the synthesis and in vitro screening of this compound but also detailed structure-activity relationship (SAR) studies. By synthesizing and testing a library of related halogenated hydroxyphenylpropanoic acids, a clearer understanding of how the position and nature of the halogen and hydroxyl groups influence biological activity can be achieved. This would pave the way for the rational design of novel therapeutic agents based on this versatile chemical scaffold.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3-(4-Hydroxyphenyl)propanoic acid
Ibuprofen
Naproxen

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B12327983 3-(4-Chloro-3-hydroxyphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)

InChI Key

ZAZSRZKGHBEJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Aromatic Propanoic Acids

Strategies for the Chemical Synthesis of 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid

The construction of the this compound scaffold can be approached through various synthetic strategies. These routes are designed to efficiently assemble the substituted aromatic ring and the propanoic acid side chain.

The synthesis of halogenated hydroxyphenylpropanoic acids can be achieved through both convergent and divergent strategies. A common starting material for these syntheses is 3-phenylpropanoic acid or its derivatives. google.com For instance, a process for preparing 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal (B7769412). google.com This can be achieved at temperatures between 40° and 80° C using a medium containing molecular oxygen, resulting in high conversion and selectivity. google.com The starting 3-phenylpropanal can be prepared by hydrogenating cinnamaldehyde. google.com

Another approach involves the use of 4-hydroxyphenylpropanoic acid, which can be chemically modified. sigmaaldrich.com For example, 3-(4-hydroxyphenyl)propanoic acid can be used to derive hydrogels and to synthesize novel bolaamphiphiles. sigmaaldrich.com

A documented synthesis of a related compound, 3-(3-chloro-4-hydroxyphenyl)propanoic acid, was achieved through the fractionation of an antimicrobial extract from the marine actinomycete Streptomyces coelicolor. nih.govresearchgate.net This suggests that biosynthetic pathways can also produce these types of chlorinated phenylpropanoic acids. nih.govresearchgate.net

While a direct, detailed synthetic route for this compound is not extensively documented in the provided results, the synthesis of its isomers and related structures provides a foundational understanding. For example, the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid can be achieved by reacting hydroquinone (B1673460) mono-benzyl ether with 2-bromopropionic acid ethyl ester, followed by debenzylation. google.com This highlights the use of protecting groups and subsequent deprotection steps to achieve the desired hydroxyphenylpropanoic acid structure.

The optimization of reaction conditions is crucial for maximizing the yield and purity of phenolic acid derivatives. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst. acs.org

For instance, in the synthesis of phenols via the hydroxylation of aryl boronic acids, the choice of solvent and reaction time significantly impacts the yield. researchgate.net Using a mixture of CH3CN:H2O (4:1) as a solvent was found to give a 95% yield of phenol. researchgate.net Further optimization of the irradiation time in photocatalytic reactions can also lead to near-quantitative yields. researchgate.net

In the synthesis of bioactive propargylamine (B41283) scaffolds, a one-factor-at-a-time (OFAT) optimization approach was used. acs.org This involved fixing the temperature and reaction time while optimizing the reaction media and catalyst to achieve the highest yield. acs.org Similarly, for the synthesis of vanillin, Design of Experiments (DoE) was employed to identify the optimal process factors for each synthetic step. acs.org

The extraction of phenolic compounds from natural sources also benefits from optimization. For brewers' spent grain, the most efficient conditions for extracting antioxidant phenolic compounds were found to be 30 °C, 121.9 min, and a 10 mL/g liquid/solid ratio using water as a solvent. mdpi.com

These examples underscore the importance of systematic optimization to enhance the efficiency of synthetic and extraction processes for phenolic acids and their derivatives.

Stereoselectivity is a critical consideration in the synthesis of many biologically active molecules. For analogs of 3-phenylpropanoic acid, several methods for achieving stereoselective synthesis have been developed.

One notable example is the Evans oxazolidinone-auxiliary method, which has been applied to the enantioselective derivatization of achiral carboxylic acids. orgsyn.org This method utilizes a chiral auxiliary, such as the valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ), to direct the stereochemical outcome of the reaction. orgsyn.org For example, the Mannich reaction of 3-phenylpropionic acid using this auxiliary can produce β-amino acid derivatives with high diastereoselectivity. orgsyn.org

Another approach involves the stereospecific conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid. researchgate.net This reaction proceeds with retention of configuration through a double SN2 mechanism. researchgate.net

These methods highlight the importance of chiral auxiliaries and stereospecific reactions in controlling the three-dimensional arrangement of atoms in the final product, which is often crucial for its biological activity.

Derivatization and Analogue Synthesis of Hydroxyphenylpropanoic Acid Frameworks

The hydroxyphenylpropanoic acid scaffold serves as a versatile template for the synthesis of a wide range of derivatives and analogs. These modifications are often undertaken to explore structure-activity relationships.

The synthesis of chlorinated and hydroxylated phenylpropanoic acid derivatives has been reported in the literature. For example, three chlorinated derivatives of 3-phenylpropanoic acid, namely 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, its methyl ester, and 3-(3-chloro-4-hydroxyphenyl)propanoic acid, were isolated from the marine actinomycete Streptomyces coelicolor. nih.govresearchgate.net These compounds represent the first examples of naturally occurring chlorinated phenylpropanoic acid derivatives. researchgate.net

Synthetic efforts have also focused on creating libraries of hydroxyphenylpropanoic acid derivatives. In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their antimicrobial activity. nih.govmdpi.comresearchgate.net The synthesis involved the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid to form the core structure, which was then further derivatized. nih.govmdpi.com

The systematic introduction of diverse substituents onto a core scaffold is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR). nih.govnih.gov By modifying the functional groups on the phenyl ring and the propanoic acid chain, researchers can identify key structural features responsible for biological activity.

For instance, a study on tertiary amine derivatives of cinnamic acid, which shares a structural resemblance to phenylpropanoic acid, revealed that the alteration of aminoalkyl types and their substitution positions significantly influenced their inhibitory activity against acetylcholinesterase. nih.govnih.gov The presence of an unsaturated bond and a benzene (B151609) ring in the cinnamic acid scaffold appeared to be important for its activity. nih.gov

In another study, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized to evaluate their dual cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov This involved modifications at the 4-position of the phenyl ring. nih.gov

Similarly, the development of novel HIV-1 capsid binders based on phenylalanine-containing peptidomimetics involved the synthesis of a series of derivatives via the Ugi four-component reaction to explore SAR. mdpi.com

These studies exemplify the common practice of creating a library of analogs with varied substituents to understand how structural changes affect the compound's properties, which is a crucial step in the development of new chemical agents.

Principles of Green Chemistry in the Synthesis of Phenylpropanoic Acids

The application of green chemistry principles to the synthesis of phenylpropanoic acids, including compounds like this compound, is crucial for developing environmentally sustainable and economically viable chemical processes. mdma.ch These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, safer solvents, and energy-efficient catalytic methods. mdma.chresearchgate.net

A significant focus within the green synthesis of phenylpropanoic acids is the hydrogenation of the corresponding cinnamic acid precursors. wikipedia.org Traditional hydrogenation methods often require high-pressure hydrogen gas, which poses significant safety risks. mdma.ch Catalytic transfer hydrogenation (CTH) has emerged as a practical and eco-friendly alternative, as it utilizes donor molecules to transfer hydrogen in the presence of a catalyst, thereby avoiding the need for pressurized hydrogen gas. researchgate.netacs.org

One of the cornerstones of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. mdma.ch Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated that water can be a highly effective solvent for the catalytic transfer hydrogenation of cinnamic acid derivatives. researchgate.net For instance, the use of palladium(II) chloride (PdCl₂) as a catalyst in an aqueous sodium hydroxide (B78521) solution has been shown to be an effective method for reducing unsaturated carboxylic acids. mdma.ch In one study, the reduction of cinnamic acid using formic acid as the hydrogen donor in a 2.5 M aqueous NaOH solution at 65°C yielded hydrocinnamic acid in 98% yield. mdma.ch The efficiency of this reaction is highly dependent on the choice of hydrogen donor, with formic acid proving most effective. mdma.ch

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and sustainability of the synthesis. Palladium-based catalysts are commonly employed. For example, a 5% Pd/beta zeolite catalyst has been used for the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496) in ethyl acetate (B1210297) at 40°C, resulting in a 98% yield of 3-(4-chlorophenyl)propanoic acid. chemicalbook.com This highlights the potential for using supported catalysts which can often be recovered and reused, further contributing to the green credentials of the process. Studies have also shown that the presence of a base, such as potassium hydroxide (KOH), can be essential for achieving high yields, with reports of 99% yield in certain systems. researchgate.net

Energy efficiency is another key principle of green chemistry. The use of microwave irradiation or ultrasonication can significantly accelerate reaction rates compared to conventional heating methods. researchgate.net Ultrasonication, in particular, has been shown to enhance both reaction rates and selectivity in the reduction of certain substrates, offering an energy-efficient alternative. researchgate.net

Biocatalysis represents a frontier in the green synthesis of phenylpropanoic acids. Engineered microorganisms, such as Escherichia coli, can be developed to produce phenylpropanoic acid precursors like trans-cinnamic acid and p-coumaric acid from simple carbon sources like glucose. nih.gov These biosynthetic routes operate under mild conditions in aqueous media and offer a sustainable alternative to traditional chemical synthesis. nih.gov The degradation pathways of phenylpropanoic acids in bacteria have also been studied, which can inform the development of biocatalytic production routes. nih.gov

The following table summarizes various green synthetic approaches for phenylpropanoic acids based on the hydrogenation of cinnamic acid derivatives.

CatalystHydrogen DonorSolventBaseTemperature (°C)Yield (%)Reference
PdCl₂ (10 mol%)Formic AcidWaterNaOH6598 mdma.ch
PdCl₂ (2 mol%)Not SpecifiedWaterKOH90100 researchgate.net
5% Pd/beta zeolite (2 mol%)Hydrogen GasEthyl Acetate-4098 chemicalbook.com
Cyclooctadiene rhodium chloride dimer (5-10%)Formic AcidNot SpecifiedTriethylamine65-85High researchgate.net

Computational Chemistry and Theoretical Investigations of Substituted Phenylpropanoic Acids

Quantum Chemical Calculations on 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid and Related Structures

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and optimized geometry of molecular systems due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. For phenylpropanoic acid derivatives, DFT studies have successfully determined crystal and molecular structures. researchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability, whereas a small gap indicates a more reactive molecule. mdpi.com

In studies of related compounds, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations at the B3LYP/6-311G** level have been used to identify electron-rich areas, such as oxygen atoms and π-systems, which are prone to electrophilic attack. mdpi.com Similar calculations for this compound would reveal how the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group modulate the electron density distribution across the molecule.

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide further insights into the molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for a Related Phenolic Compound Data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated using DFT at the B3LYP/6-311G* level. This serves as an example of parameters obtainable for this compound.*

ParameterValueDescription
HOMO Energy-6.21 eVEnergy of the highest occupied molecular orbital
LUMO Energy-2.48 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)3.73 eVIndicates chemical reactivity and stability
Electronegativity (χ)4.34 eVMeasures the power of an atom to attract electrons
Chemical Hardness (η)1.86 eVMeasures resistance to change in electron distribution
Electrophilicity (ω)5.08 eVGlobal electrophilicity index
Nucleophilicity (N)2.95 eVGlobal nucleophilicity index

Source: Adapted from Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Conformational analysis is critical for understanding the flexibility and spatial arrangement of a molecule, which in turn dictates its ability to interact with biological receptors. For the propanoic acid side chain of this compound, rotation around the C-C single bonds can lead to various conformers. Ab initio (such as Hartree-Fock) and semi-empirical methods are often employed alongside DFT to explore the potential energy landscape and identify stable conformers. researchgate.net

For example, theoretical analyses of related halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) have shown that conformers with the halogen and oxygen atoms in a gauche orientation are often more stable than the anti (trans) orientation. nih.gov This preference, known as the gauche effect, is attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov A similar analysis for this compound would determine the preferred orientation of the propanoic acid side chain relative to the substituted phenyl ring.

Furthermore, these computational methods are used to predict vibrational spectra (Infrared and Raman). Calculated vibrational frequencies, when scaled appropriately, show good agreement with experimental data and help in the assignment of spectral bands to specific molecular motions, such as stretching and bending of the carboxylic acid group or vibrations of the substituted benzene (B151609) ring. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly their interactions with other molecules, such as biological proteins or receptors. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of ligand-target binding. researchgate.net

For a compound like this compound, MD simulations can be used to explore its interaction with a specific protein target. The process typically involves:

System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. researchgate.net

Simulation: The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of small time steps, typically on the nanosecond to microsecond scale.

Analysis: The resulting trajectory is analyzed to understand the stability of the complex, conformational changes in the protein or ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

A key metric for analyzing stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over time. A low and stable RMSD value suggests that the ligand has formed a stable complex with the protein. researchgate.net Such studies have been instrumental in understanding how phenolic acids interact with enzymes, providing insights into their potential mechanisms of action. researchgate.net

In Silico Prediction of Structure-Activity Relationships (SAR) for Halogenated Phenolic Acids

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational methods to build mathematical models that predict the activity of new compounds. researchgate.netnih.gov

For halogenated phenolic acids, QSAR models can predict properties like toxicity or receptor binding affinity. researchgate.netnih.gov These models are built by correlating biological activity with calculated molecular descriptors for a series of related compounds. These descriptors can be categorized as:

Electronic: Charges on atoms, dipole moment, HOMO/LUMO energies. These describe how the molecule interacts electrostatically.

Steric: Molecular volume, surface area, and shape indices. These describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.

Hydrophobic: The octanol-water partition coefficient (logP), which measures the molecule's lipophilicity and ability to cross cell membranes.

Topological: Descriptors based on the 2D graph of the molecule, describing atomic connectivity and branching.

For instance, a QSAR study on the toxicity of halogenated phenols used DFT-calculated descriptors like standard entropy and the most negative atomic net charges to build a predictive model. nih.gov Another study found that toxicity correlated well with logP, HOMO energy, dipole moment, and the sum of halogen electric charges. researchgate.net In the case of this compound, the specific substitution pattern (a chloro group at position 4 and a hydroxyl group at position 3) is a critical structural feature. SAR studies on related phenylpropanoic acids have shown that the nature and position of substituents on the benzene ring are key determinants of biological activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds This table provides examples of descriptors that would be relevant for building a QSAR model for halogenated phenolic acids.

Descriptor ClassExample DescriptorDescriptionRelevance
Electronic Dipole MomentMeasures the polarity of the molecule.Influences electrostatic interactions with targets.
HOMO/LUMO EnergyFrontier orbital energies.Relates to chemical reactivity and charge transfer.
Atomic ChargesPartial charge on each atom.Identifies sites for electrostatic or hydrogen bonding.
Hydrophobic logPOctanol-water partition coefficient.Predicts membrane permeability and hydrophobic interactions.
Steric/Topological Molecular WeightMass of the molecule.Relates to size and diffusion properties.
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms.Predicts transport properties and hydrogen bonding capacity.

Source: Information compiled from various QSAR studies. researchgate.netnih.govresearchgate.net

Biological and Biochemical Studies: Elucidating Mechanisms and Interactions in Vitro and Animal Models

Investigation of Cellular Mechanisms in Non-Human Biological Systems

Hydroxyphenylpropanoic acids and related phenolic compounds have been shown to modulate critical cellular signaling pathways, including those involved in the production of nitric oxide (NO). NO, synthesized by nitric-oxide synthase (NOS) enzymes, is a key signaling molecule in vascular homeostasis. nih.gov The endothelial isoform, eNOS, is constitutively expressed and its activation is typically dependent on intracellular calcium levels. nih.gov

Studies on related compounds indicate that phenolic acids can influence NO production and its associated pathways. nih.govresearchgate.net For instance, the flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA) has been found to inhibit the adhesion of monocytes to human aortic endothelial cells (HAECs). nih.gov This effect was achieved by suppressing the expression of the cell adhesion molecule E-selectin. The underlying mechanism involves the inhibition of the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation and cellular stress responses. nih.gov Similarly, 3-(4-hydroxyphenyl)propionic acid (HPPA) has been shown to restrict inflammation in macrophages through the NF-κB pathway. nih.govnih.govrsc.org

The activation of eNOS itself is a complex process regulated by phosphorylation at multiple sites. plos.org Research has shown that stimuli can lead to eNOS activation and subsequent NO production. plos.org Under inflammatory conditions, the nature of eNOS activation can be altered, resulting in more prolonged NO output. nih.gov The ability of phenolic acid metabolites to interfere with inflammatory pathways like NF-κB suggests a potential mechanism for modulating vascular function and inflammatory responses at a cellular level. nih.gov

The antioxidant properties of hydroxyphenylpropanoic acid derivatives have been evaluated in various in vitro systems, including cell-free and cell-based assays. nih.govresearchgate.net These assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, are common methods for assessing antioxidant capacity. mdpi.com

Structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrate significant antioxidant potential. nih.govmdpi.com The phenolic hydroxyl group is crucial to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. mdpi.com The amino group adjacent to the phenolic ring can further enhance this capacity by stabilizing the resulting phenoxyl radical. nih.gov

In cellular models, phenolic acids have been shown to act as effective chain-breaking antioxidants. nih.gov They can decrease intracellular ROS levels resulting from external oxidative stressors. nih.gov For example, 3-(4-hydroxyphenyl)propionic acid (HPPA), a metabolite of procyanidin (B600670) A2, was found to mitigate ox-LDL-induced cellular oxidative stress in macrophages. nih.govnih.gov Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been observed to reduce plasma reactive oxygen metabolites in animal models, suggesting direct antioxidant action. nih.gov These compounds demonstrate the ability to scavenge free radicals and support cellular defense against oxidative damage. researchgate.netnih.gov

Compound/DerivativeAssay TypeKey FindingsReference(s)
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDPPH Radical ScavengingExhibited potent, structure-dependent antioxidant properties. nih.gov, researchgate.net, mdpi.com
Phenolic Acids (general)Cell-based ROS assay (H2DCFDA)Reduced intracellular ROS in leukemia (HEL) cells. nih.gov
3-(4-Hydroxyphenyl)propionic acid (HPPA)Macrophage oxidative stress modelRestricted ox-LDL-induced cellular oxidative stress. nih.gov, nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Compound 20)DPPH Radical ScavengingDemonstrated potent antioxidant activity. nih.gov
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)Animal model (plasma analysis)Reduced levels of reactive oxygen metabolites. nih.gov

Derivatives of hydroxyphenylpropanoic acid have demonstrated significant, structure-dependent effects on the viability and proliferation of various cell lines, including both cancerous and non-cancerous cells.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their ability to reduce the viability of A549 non-small cell lung cancer cells. nih.govresearchgate.net Notably, some of these compounds showed favorable cytotoxicity profiles, with reduced effects on noncancerous Vero cells, and were also able to suppress the migration of A549 cells. nih.gov The introduction of a 2-furyl substituent in one derivative, compound 20, resulted in potent anticancer and antioxidant activities. nih.govmdpi.com

Research on a closely related structure, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, showed selective inhibition of proliferation in colon cancer cells. rsc.org Furthermore, general studies on phenolic acids have confirmed their antiproliferative effects. They have been observed to decrease proliferation and induce apoptosis in leukemia cells, while exhibiting no toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Other phenolic acids have been shown to inhibit the growth of T47D human breast cancer cells in a manner dependent on both dose and duration of exposure. nih.gov

Compound/DerivativeCell LineEffectReference(s)
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Cancer)Reduced cell viability by up to 50%; suppressed cell migration. nih.gov, researchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVero (Non-cancerous kidney)Showed favorable (lower) cytotoxicity compared to cancer cells. nih.gov, researchgate.net
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivativesColon Cancer CellsSelectively inhibited proliferation. rsc.org
Phenolic Acids (general)HEL (Leukemia)Decreased proliferation and induced apoptosis. nih.gov
Phenolic Acids (general)HUVEC (Normal Endothelial)Exhibited no toxicity. nih.gov
Caffeic acid, Ferulic acid, Protocatechuic acidT47D (Breast Cancer)Inhibited cell growth in a dose- and time-dependent manner. nih.gov
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Lung Cancer)Exhibited structure-dependent antiproliferative activity. mdpi.com

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. bohrium.com Research into natural compounds and their metabolites has explored their potential to interfere with this process.

Studies have focused on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a terminal metabolite of various dietary polyphenols. bohrium.comnih.govnih.gov In vitro investigations using the Thioflavin T (ThT) fluorescence assay demonstrated that HMPA can inhibit the aggregation of the Aβ42 peptide. bohrium.comnih.govnih.gov The results indicated that HMPA interferes with both the initial nucleation phase and the subsequent elongation phase of fibril formation. bohrium.comnih.gov Electron microscopy further confirmed these findings, showing that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. bohrium.comnih.gov While effective, it was noted that HMPA required a relatively high concentration to achieve this inhibitory effect, with an estimated EC50 value of 5–6 mM. bohrium.comnih.govnih.gov

The proposed mechanism for how related polyphenols, such as myricetin (B1677590) and rosmarinic acid, inhibit Aβ aggregation involves direct interaction with the peptide. mdpi.com These molecules are thought to form hydrogen bonds with the charged amino acid residues of Aβ, specifically Lys16 and Glu22, which are critical for the electrostatic attraction that drives aggregation. mdpi.com By binding to these sites, the polyphenols can block the peptide-peptide interactions necessary for the formation of β-sheets and subsequent aggregation. mdpi.com These findings suggest that polyphenol metabolites like HMPA could serve as lead compounds for developing agents that modulate Aβ pathogenesis. bohrium.comnih.gov

In Vitro Enzyme Interaction and Inhibition Studies of Phenolic Acid Derivatives

Phenolic acid derivatives have been identified as inhibitors of a wide range of enzymes, playing potential roles in modulating various metabolic pathways. nih.govnih.govresearchgate.net

Studies have shown that these compounds can inhibit enzymes involved in glucose metabolism, such as aldose reductase. nih.gov Various natural hydroxycinnamic acid derivatives, including ferulic acid and p-coumaric acid, exhibit inhibitory effects on rat kidney aldose reductase, with mechanisms ranging from non-competitive to uncompetitive inhibition. nih.gov Phenolic acids have also been shown to inhibit bacterial α-carbonic anhydrases with inhibition constants (Ki) in the micromolar range. nih.gov

The mechanism of inhibition can involve the covalent binding of the phenolic compound to the enzyme. researchgate.net It has been demonstrated that simple phenolic compounds can adversely affect the activity of enzymes like alpha-amylase, trypsin, and lysozyme (B549824) by binding to nucleophilic sites, such as free amino and thiol groups on the enzyme. researchgate.net

Furthermore, phenolic compounds are known to inhibit key digestive enzymes. Catechin and caffeic acid have been found to inhibit pancreatic lipase (B570770) and α-glucosidase. researchgate.net Other research has documented the inhibition of digestive enzymes like β-glucosidase and glutathione (B108866) S-transferase P1 (GSTP1) by various polyphenols, with the degree of inhibition often related to the number of hydroxyl groups in the phenolic structure. acs.org

EnzymeInhibitor(s)Inhibition Type / ConstantReference(s)
Aldose Reductase (Rat Kidney)Sinapic acid, Ferulic acidNon-competitive (Ki = 0.0463 mM, 0.127 mM) nih.gov
Aldose Reductase (Rat Kidney)p-Coumaric acidUncompetitive nih.gov
Aldose Reductase (Rat Kidney)Chlorogenic acidMixed-type (Ki = 1.563 µM) nih.gov
α-Carbonic Anhydrase (Bacterial)Phenol, 3-Amino-4-chlorophenolKi values from 0.7 µM to 1.2 µM nih.gov
Pancreatic LipaseCaffeic acid, CatechinIC50 values reported researchgate.net
α-GlucosidaseCaffeic acid, CatechinIC50 values reported researchgate.net
β-GlucosidaseTannic acid, EGCGCompound- and concentration-dependent inhibition acs.org
TrypsinCaffeic acid, Chlorogenic acid, Ferulic acid, Gallic acidAdverse effect on enzymatic activity researchgate.net

Biological Effects in Animal Models

Investigations using animal models have provided insights into the systemic effects of hydroxyphenylpropanoic acid and its close structural relatives. These studies highlight potential impacts on metabolism, cardiovascular health, and muscle physiology.

In a study involving mice fed a high-fat diet, supplementation with hydroxyphenyl propionic acids (specifically 3-HPP and 4-HPP) led to several beneficial metabolic changes. nih.gov The administration of these compounds significantly reduced body weight, liver index, and the serum concentrations of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and total cholesterol (TC). nih.gov Additionally, these compounds were able to reverse the elevated serum endotoxin (B1171834) levels induced by the high-fat diet and modulate the composition of the gut microbiota. nih.gov

The cardiovascular effects of these compounds have also been explored. The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid was shown to decrease arterial blood pressure in rats. nih.gov Accompanying in vitro experiments demonstrated that this compound could induce relaxation in isolated rat aorta, suggesting a direct effect on the vasculature. nih.gov

Furthermore, research into the effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in animal models suggests a role in muscle physiology and redox balance. nih.gov HMPA administration was linked to enhanced antioxidant defenses and was found to promote the formation of fast-twitch muscle fibers, which could potentially improve physical performance and recovery from exhaustive exercise. nih.gov

Influence on Systemic Physiological Parameters in Animal Models (e.g., vascular relaxation, blood pressure reduction)

There is currently no available scientific literature that has investigated the effects of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid on vascular relaxation or blood pressure in animal models. Studies on related compounds like 3-hydroxyphenylpropanoic acid have shown potential vasorelaxant and blood pressure-lowering effects, often linked to the nitric oxide pathway. nih.govnih.govmedchemexpress.com However, without specific studies on the chlorinated compound, its influence on these cardiovascular parameters remains unknown.

Modulation of Lipid Metabolism in High-Fat Diet-Fed Animal Models

No research has been published detailing the impact of this compound on lipid metabolism in the context of a high-fat diet. The scientific community has explored how non-chlorinated hydroxyphenylpropanoic acids can ameliorate dyslipidemia and hepatic steatosis in animal models fed a high-fat diet. mdpi.comnih.govresearchgate.net These studies provide a framework for potential research, but the specific effects of the chlorinated derivative on lipid profiles, fat accumulation, and related gene expression have not been determined.

Effects on Immune Response and Related Cellular Activities in Animal Models

The influence of this compound on the immune response and associated cellular activities in animal models is another area lacking scientific investigation. While some microbial metabolites of polyphenols have been shown to modulate inflammatory pathways, nih.govrsc.org there is no data available to suggest how this compound might interact with the immune system.

Microbiota-Mediated Biotransformation and Metabolite Formation of Polyphenols and Phenolic Acids

Role of Gut Microbiota in the Metabolism of Hydroxyphenylpropanoic Acids

The gut microbiota plays a crucial role in the metabolism of various dietary polyphenols, breaking them down into simpler phenolic acids like hydroxyphenylpropanoic acids. ugent.bemdpi.com This biotransformation is key to their absorption and subsequent biological activity. While the general pathways for the metabolism of common polyphenols into compounds like 3-HPP and 4-HPP are documented, mdpi.comnih.govugent.bemdpi.com the specific metabolic fate of this compound within the gut microbiome has not been studied. It is unknown which microbial species, if any, could dehalogenate or otherwise transform this compound.

Identification of Biotransformation Products in Animal Systems

Consistent with the lack of metabolic studies, there is no information available on the identification of biotransformation products of this compound in animal systems. Research on related compounds has identified various metabolites in vivo, which are crucial for understanding their systemic effects. mdpi.com Without such studies, the bioavailability and potential downstream bioactive metabolites of the chlorinated compound remain purely speculative.

Analytical Methodologies for Characterization and Quantification of Phenolic Acids

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid, offering detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each chemically non-equivalent proton. The aromatic protons on the substituted phenyl ring would appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the propanoic acid side chain would present as two methylene (B1212753) groups (-CH₂-) and a carboxylic acid proton (-COOH). The methylene protons adjacent to the aromatic ring and the carboxylic acid group would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0110 - 160
-CH₂- (Benzylic)2.8 - 3.2~30 - 40
-CH₂- (adjacent to COOH)2.5 - 2.9~30 - 40
-COOH10 - 13 (broad)170 - 180
Aromatic C-ClN/A~120 - 135
Aromatic C-OHN/A~150 - 160
Phenolic -OH4.0 - 7.0 (broad)N/A

Note: These are estimated ranges based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles (IR absorption and Raman scattering, respectively), often providing complementary information.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The O-H stretching of the phenolic group would appear as a broad band around 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum for the related compound 3-(3-hydroxyphenyl)propionic acid, which shows a prominent C=O stretch and broad O-H features, consistent with these expectations.

Raman spectroscopy would also detect these functional groups, but with different relative intensities. For instance, the aromatic C=C stretching and the C=O stretching are typically strong in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy can be valuable in confirming the presence of all key functional groups in the molecule.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)Weak
Phenolic O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-2960Moderate
Carboxylic Acid C=OStretching1700-1725Strong
Aromatic C=CStretching1450-1600Strong
C-OStretching1200-1300Moderate
C-ClStretching< 800Moderate

Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₉ClO₃), the molecular weight is approximately 200.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Table 3: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion Proposed Structure/Loss Predicted m/z
[M]⁺Molecular Ion200/202
[M-OH]⁺Loss of hydroxyl group183/185
[M-COOH]⁺Loss of carboxyl group155/157
[C₇H₆ClO]⁺Benzylic cation after side chain cleavage141/143

Note: The m/z values are for the ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensities of these fragments would depend on the ionization conditions.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phenolic acids. It is widely used for determining the purity of this compound and for its quantification in various matrices.

A typical HPLC method for this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solution (often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, as the phenyl ring and carboxylic acid chromophores absorb UV light. The wavelength of maximum absorbance (λmax) for similar phenolic compounds is often in the range of 270-280 nm.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. While a specific validated HPLC method for this compound is not detailed in the provided search results, methods for similar compounds, such as the impurity analysis of ibuprofen (B1674241) which involves a propanoic acid derivative, demonstrate the utility of HPLC in this context.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at λmax (e.g., ~275 nm)
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) which convert the acidic protons of the carboxylic acid and phenolic hydroxyl groups into their corresponding silyl (B83357) ethers and esters.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

GC-MS is particularly useful for metabolite profiling, where it can be used to identify and quantify this compound in biological samples. The mass spectrum obtained from GC-MS provides a high degree of certainty in compound identification. PubChem contains GC-MS data for the related metabolite 3-(3-hydroxyphenyl)propanoic acid, indicating its applicability in metabolic studies.

Table 5: General GC-MS Workflow for this compound Analysis

Step Description
1. Sample Preparation Extraction of the analyte from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).
2. Derivatization Reaction with a silylating agent (e.g., BSTFA) to increase volatility.
3. GC Separation Injection into a GC with a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivatized analyte from other components.
4. MS Detection Ionization (typically electron ionization) and mass analysis to obtain a mass spectrum for identification and peak area for quantification.
5. Data Analysis Comparison of the retention time and mass spectrum with that of a derivatized standard for confirmation and quantification.

Development of Robust Analytical Standards for Related Halogenated and Hydroxylated Propanoic Acids

The accurate characterization and quantification of phenolic acids, including halogenated and hydroxylated propanoic acids, are fundamentally reliant on the availability of high-purity analytical standards. The development of these standards is a meticulous process that involves chemical synthesis, rigorous purification, and comprehensive characterization to establish their identity and purity. These standards are indispensable for method validation, calibration, and ensuring the traceability and reliability of analytical measurements in various scientific disciplines, including environmental monitoring, metabolomics, and pharmaceutical analysis.

The synthesis of a specific target compound, such as This compound , for which a direct synthetic route may not be readily available in the public domain, can be approached through established organic chemistry principles. A plausible synthetic pathway could commence from a commercially available starting material like 4-chloro-3-hydroxybenzaldehyde . This could involve a Knoevenagel or Perkin condensation to introduce the propanoic acid side chain, followed by reduction of the resulting double bond.

Following synthesis, the purification of the target compound and its analogs is of paramount importance. Techniques such as recrystallization, and preparative chromatography, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), are commonly employed to isolate the compound of interest from reaction byproducts and unreacted starting materials. nih.gov The efficiency of purification is typically monitored using analytical HPLC until a high degree of purity is achieved.

Once purified, the compound's identity and purity must be unequivocally confirmed. A suite of analytical techniques is utilized for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is used to determine the purity of the standard. The melting point of a solid standard is also a critical indicator of purity.

The stability of these analytical standards under various storage conditions is another crucial aspect that needs to be evaluated to ensure their long-term integrity and reliability. Stability studies often involve storing the standards under controlled conditions of temperature, humidity, and light exposure over an extended period. nih.govmdpi.com The purity of the standards is periodically re-assessed using HPLC to detect any degradation. Studies on various phenolic compounds have shown that they can be susceptible to degradation, particularly when exposed to light and elevated temperatures. nih.govmdpi.com

Below are interactive data tables summarizing the key analytical characteristics and stability data for a series of related halogenated and hydroxylated propanoic acids, which are essential for their use as robust analytical standards.

Interactive Data Table: Physicochemical and Analytical Data of Selected Halogenated and Hydroxylated Propanoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical Methods for CharacterizationInChIKey
This compound C₉H₉ClO₃200.62Not availableNMR, MS, HPLCNot available
3-(4-Chlorophenyl)propanoic acidC₉H₉ClO₂184.62127-131NMR, MS, HPLCBBSLOKZINKEUCR-UHFFFAOYSA-N
3-(4-Hydroxyphenyl)propanoic acidC₉H₁₀O₃166.17129-131NMR, MS, HPLC, FluorescenceNMHMNPHRMNGLLB-UHFFFAOYSA-N
3-(2-Hydroxyphenyl)propanoic acidC₉H₁₀O₃166.1782-83NMR, MS, HPLCCJBDUOMQLFKVQC-UHFFFAOYSA-N
3-(4-Chloro-3-fluorophenyl)propanoic acidC₉H₈ClFO₂202.61Not availableMS (Predicted CCS)GDXMVKNNJGWZFN-UHFFFAOYSA-N

Interactive Data Table: Stability Profile of Related Phenolic Acid Standards

Compound NameStorage ConditionObservation PeriodPurity Change (%)Primary Degradation Products
Generic Phenolic Acids23°C, with sunlight1 yearup to 67% decreaseOxidized and polymerized derivatives
Generic Phenolic Acids40°C, dark1 yearSignificant decreaseOxidized derivatives
Generic Phenolic Acids23°C, dark1 yearMinimal degradationNot significant
Hydroxycinnamic Acid DerivativesFried and pre-driedN/Aup to 97% lossIsomers and smaller phenolic fragments

This table represents generalized stability trends for phenolic acids based on available literature. Specific stability data for each compound would require dedicated experimental studies. nih.govmdpi.comnih.gov

Potential Research Directions and Broader Academic Impact of Substituted Phenylpropanoic Acids

Exploration of Structural Modifications for Enhanced Biological Activities

The basic phenylpropanoic acid structure is a key pharmacophore that can be strategically modified to enhance its interaction with biological targets. The addition of various functional groups, such as halogens and hydroxyls, can significantly alter the molecule's physicochemical properties, leading to improved efficacy and selectivity.

The synthesis of novel derivatives is a cornerstone of advancing the therapeutic potential of this chemical class. Methodologies often involve multi-step reactions starting from commercially available building blocks. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved through reactions of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate (B77674). nih.gov Further modifications, such as reacting hydrazide intermediates with various aromatic aldehydes, can generate a diverse library of compounds with different substitutions. nih.gov

The introduction of halogens, such as the chlorine atom in 3-(4-Chloro-3-hydroxyphenyl)propanoic acid, is a common strategy in medicinal chemistry. Halogenation can be achieved through various patented methods, which can be adapted to create new propanoic acid derivatives. google.com Similarly, the synthesis of 2-(4-(bromomethyl)phenyl) propionic acid has been accomplished by reacting 2-(4-methylphenyl)propionic acid with bromine in ethyl acetate (B1210297), demonstrating a straightforward route to halogenated analogues. nih.gov The strategic placement of hydroxyl groups is also crucial, as they can participate in hydrogen bonding and other interactions with biological targets, a feature that is key to the activity of many phenolic compounds. nih.gov

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic properties of substituted phenylpropanoic acids. These studies correlate specific structural features with biological activity, guiding the design of more potent and selective agents.

Antimicrobial Activity: Research has shown that the antimicrobial efficacy of phenylpropanoic acid derivatives is highly dependent on their substitution patterns. nih.gov For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a nitrofurane substituent resulted in enhanced antifungal activity against C. albicans (MIC of 8 µg/mL). mdpi.com Another study on 2-(4-substitutedmethylphenyl)propanoic acid derivatives identified compounds that displayed promising antibacterial properties comparable to the antibiotic chloramphenicol. nih.gov The hydrophobic nature of substituents like alkyl chains can also enhance the activity of phenolic compounds. mdpi.com The versatility of the 4-hydroxyphenyl moiety, in particular, is believed to contribute to potent antimicrobial activity against a spectrum of pathogens by enabling interactions with diverse biological targets. mdpi.com

Table 1: Antimicrobial Activity of Selected Phenylpropanoic Acid Derivatives

Compound/Derivative Target Organism Activity (MIC in µg/mL) Source(s)
3-((4-hydroxyphenyl)amino)propanoic acid with nitrofurane substituent Candida albicans 8 mdpi.com
Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid Methicillin-resistant S. aureus (MRSA) 1 - 8 nih.gov
Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid Vancomycin-resistant E. faecalis (VRE) 0.5 - 2 nih.gov
Phenylfuranylnicotinamidine derivative (4a) Staphylococcus aureus 10 researchgate.net

Anticancer Activity: The anticancer potential of phenylpropanoic acid derivatives is an area of intense research. Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that certain compounds could reduce the viability of A549 lung cancer cells by 50%. researchgate.net Specifically, a derivative containing a 2-furyl substituent was identified as a promising candidate for further optimization. nih.gov SAR studies on flavonoid derivatives, which share phenolic structural motifs, have shown that substitutions at the C-7 position can significantly enhance activity against lung cancer cells. mdpi.com It has been suggested that molecular size, shape, and the capacity for electrostatic interaction are key parameters in determining the tumor selectivity of related phenolic compounds. researchgate.net The hydroxyl group on the phenolic ring is thought to confer antioxidant activity, which can help modulate oxidative stress, a key factor in cancer progression. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected Phenolic and Flavonoid Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50 or GI50 in µM) Source(s)
Phenylfuranylnicotinamidine derivative (4e) --- GI50: 0.83 researchgate.net
Flavonoid derivative (Compound 20a) NCI-H522 (Lung) GI50: 0.24 mdpi.com
Flavonoid derivative (Compound 26a) A549 (Lung) IC50: 0.753 mdpi.com
Protoapigenone derivative (Compound 37c) A549 (Lung) IC50: 2 mdpi.com

Role in Understanding Endogenous Metabolic Pathways and Xenobiotic Metabolism of Phenolic Compounds

Substituted phenylpropanoic acids are valuable tools for investigating how the body processes both foreign chemicals (xenobiotics) and naturally occurring compounds. nih.gov Xenobiotics are substances foreign to an organism, including drugs, pollutants, and industrial chemicals. nih.gov

The metabolism of these compounds generally occurs in two phases. nih.govyoutube.com Phase I reactions, often mediated by cytochrome P450 enzymes, involve oxidation, reduction, or hydrolysis to make the compound more polar. nih.govmdpi.com Phase II reactions involve conjugation with endogenous molecules like glutathione (B108866) or glucuronic acid to increase water solubility and facilitate excretion. nih.gov A chlorinated compound like this compound would be expected to undergo this metabolic process. The metabolism of halogenated compounds often involves the mercapturic acid pathway, which begins with glutathione conjugation. nih.gov

Furthermore, studying the metabolism of plant-derived phenolic acids provides insight into endogenous pathways. For example, caffeic acid, a common dietary phenolic acid, is largely transformed by gut microbiota into metabolites that include phenylpropanoic acid derivatives. mdpi.com Similarly, 3-(4-Hydroxyphenyl)propanoic acid has been identified as a major microbial metabolite of procyanidin (B600670) A2, a compound found in some fruits. rsc.org These gut-derived metabolites can have significant biological effects; for instance, phenylpropanoic acid produced by gut bacteria has been shown to alleviate acetaminophen-induced liver damage in mice by modulating the expression of the CYP2E1 enzyme. nih.gov It has also been shown to improve intestinal barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov

Development of Advanced Analytical Strategies for Related Compounds in Complex Biological Matrices

To understand the metabolism, pharmacokinetics, and biological effects of substituted phenylpropanoic acids, robust analytical methods are essential for their detection and quantification in complex biological samples like blood, urine, and tissues. japsonline.comnih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, often coupled with UV/Vis or mass spectrometry detectors. nih.gov An HPLC method has been established for the simultaneous determination of five phenolic acids, including trans-cinnamic acid and p-coumaric acid, in fruit extracts. cabidigitallibrary.org For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. japsonline.com For example, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to determine a panel of aromatic metabolites, including various phenylpropanoic acids, in human serum and cerebrospinal fluid. mdpi.com These advanced analytical strategies are crucial for characterizing the fate of these compounds in the body and linking their presence to specific biological outcomes. nih.gov

Table 3: Analytical Strategies for Phenylpropanoic Acids and Related Compounds

Analyte(s) Biological Matrix Analytical Technique Source(s)
p-Coumaric acid (4-hydroxycinnamic acid) Plasma, urine, plant extracts HPLC with UV/Vis detector nih.gov
5 Phenolic acids (e.g., cinnamic, coumaric) Fruit (Wax apple) HPLC with gradient elution cabidigitallibrary.org
Phenylpropanoic and other aromatic acids Serum, Cerebrospinal Fluid UPLC-MS/MS mdpi.com
General drugs of abuse Urine, Blood, Saliva, Hair LC-MS, LC-MS/MS, GC-MS, Immunoassays japsonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.